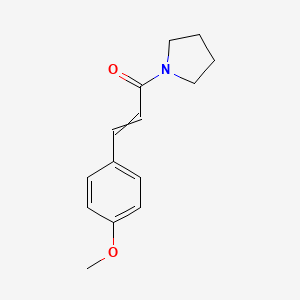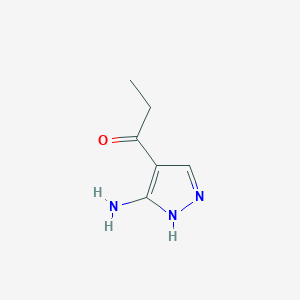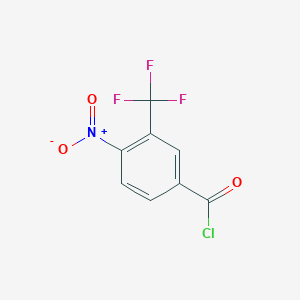
Benzoyl chloride, 4-nitro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 and a molecular weight of 253.56 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 4-nitro-3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.
Industrial Production Methods: Industrial production of 4-nitro-3-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Hydrogen gas (H2), metal hydrides
Oxidizing Agents: Various oxidizing agents depending on the desired product
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions with nucleophiles
Amino Derivatives: Formed through reduction of the nitro group
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
4-Nitrobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
3-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a chloride group.
4-Methyl-3-nitrobenzoyl chloride: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness: 4-Nitro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C8H3ClF3NO3 |
|---|---|
Molecular Weight |
253.56 g/mol |
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-6(13(15)16)5(3-4)8(10,11)12/h1-3H |
InChI Key |
XUQSJNOXRCTFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


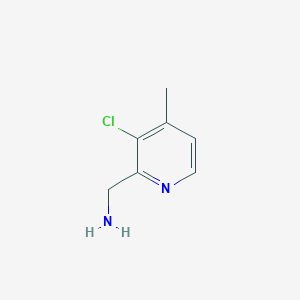
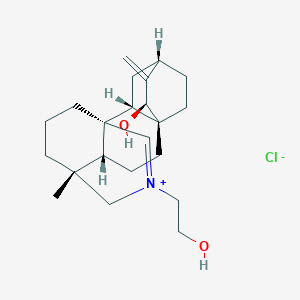
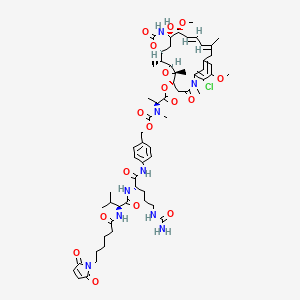
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
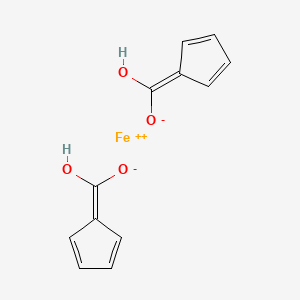
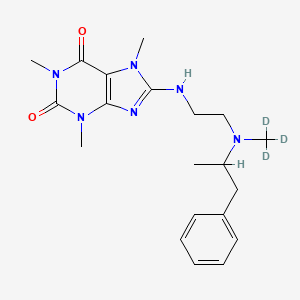
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
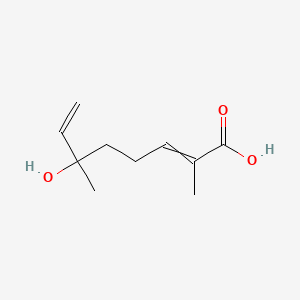
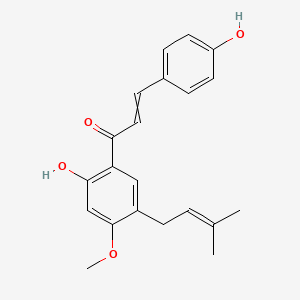
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
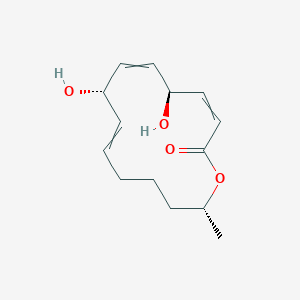
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
